tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate
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Description
Tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate, also known as TMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Application in Organic Chemistry
Field
Summary of Application
The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, which has a similar structure, has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Methods of Application
The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gave a compound which was converted to an N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get a compound with quantitative yield .
Results or Outcomes
The target compound was synthesized with a good yield and selectivity .
Application in Alkylation Reactions
Summary of Application
The compound “tert-Butyl indoline-1-carboxylate”, which has a similar structure, can be used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Methods of Application
The specific methods of application are not provided in the source. However, alkylation reactions generally involve the transfer of an alkyl group from one molecule to another, often with the aid of a catalyst such as Pd .
Results or Outcomes
The outcome of this application is the preparation of aryl alkyl amines .
Application in Synthesis of Biologically Active Natural Products
Field
Summary of Application
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Methods of Application
The specific methods of application are not provided in the source. However, the synthesis of these compounds generally involves the use of various organic reactions, including formylation, reduction, and protection .
Results or Outcomes
The outcome of this application is the synthesis of biologically active natural products .
Application in Synthesis of Alkaloids
Summary of Application
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application
The specific methods of application are not provided in the source. However, the synthesis of these compounds generally involves the use of various organic reactions .
properties
IUPAC Name |
tert-butyl 3-(morpholin-3-ylmethyl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13(10-14-12-22-9-8-19-14)15-6-4-5-7-16(15)20/h4-7,13-14,19H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIMBYWNMLAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC3COCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(morpholin-3-ylmethyl)indoline-1-carboxylate |
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